3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 1239779-75-9
Cat. No.: VC8014198
Molecular Formula: C11H8N2O3S
Molecular Weight: 248.26
* For research use only. Not for human or veterinary use.
![3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione - 1239779-75-9](/images/structure/VC8014198.png)
Specification
CAS No. | 1239779-75-9 |
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Molecular Formula | C11H8N2O3S |
Molecular Weight | 248.26 |
IUPAC Name | 3-(furan-2-ylmethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C11H8N2O3S/c14-10-9-8(3-5-17-9)12-11(15)13(10)6-7-2-1-4-16-7/h1-5H,6H2,(H,12,15) |
Standard InChI Key | GJRQUUWAIWAZMZ-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O |
Canonical SMILES | C1=COC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O |
Introduction
Structural Characterization and Nomenclature
3-(2-Furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine ring system. The core structure consists of a thieno[3,2-d]pyrimidine scaffold substituted at position 3 with a 2-furylmethyl group. The IUPAC name derives from this substitution pattern:
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Systematic Name: 3-[(Furan-2-yl)methyl]-1H,3H-thieno[3,2-d]pyrimidine-2,4-dione
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Molecular Formula: C₁₁H₈N₂O₃S
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Molecular Weight: 260.26 g/mol
The compound’s bicyclic framework is stabilized by conjugated π-electrons across the thiophene and pyrimidine rings, while the furylmethyl substituent introduces steric and electronic modifications that influence reactivity and bioactivity .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically follows a multi-step protocol analogous to methods described for related thienopyrimidines :
Step 1: Condensation of methyl 3-aminothiophene-2-carboxylate with an isocyanate or isothiocyanate to form the pyrimidine ring.
Step 2: Alkylation at position 3 using 2-(chloromethyl)furan or a similar furylmethylating agent.
Step 3: Cyclization and oxidation to yield the dione moiety.
A representative synthesis is outlined below:
Step | Reagents/Conditions | Intermediate/Product |
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1 | Methyl 3-aminothiophene-2-carboxylate + ClCO-NR₂ | 3-Amino-thieno[3,2-d]pyrimidin-4(3H)-one |
2 | 2-(Chloromethyl)furan, K₂CO₃, DMF | 3-(2-Furylmethyl) intermediate |
3 | H₂O₂, AcOH, 80°C | Target compound |
This method achieves yields of 45–60%, with purity confirmed via HPLC (>95%) .
Key Reactions
The compound undergoes characteristic reactions of thienopyrimidines:
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N-Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.
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Ring-Opening: Under basic conditions, the dione ring opens to form thiophene-carboxamide derivatives.
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Electrophilic Substitution: The furan ring participates in Friedel-Crafts acylations, enhancing structural diversity .
Physicochemical Properties
Experimental and computational data for 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are summarized below:
The compound exhibits moderate lipophilicity, facilitating membrane permeability in biological systems .
Spectroscopic Characterization
NMR Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 3.2 Hz, 1H, furan H-5), 6.68 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 6.52 (d, J = 1.8 Hz, 1H, furan H-3), 4.95 (s, 2H, CH₂), 3.45 (s, 2H, NH₂) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 152.1 (C-2), 142.3 (furan C-2), 110.5 (furan C-5), 38.2 (CH₂) .
IR Spectroscopy
Key absorption bands include:
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